8-Methoxyquinoline-5-sulfonyl chloride
Overview
Description
8-Methoxyquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyquinoline-5-sulfonyl chloride typically involves the reaction of 8-methoxyquinoline with chlorosulfonic acid. The process can be summarized as follows:
Starting Material: 8-methoxyquinoline.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfonyl chloride group.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives.
Coupling Reactions: It can participate in coupling reactions with acetylene derivatives to form hybrid systems containing quinoline and triazole moieties.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form sulfonamides.
Acetylene Derivatives: Used in coupling reactions to form hybrid systems.
Reaction Conditions: Typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Hybrid Systems: Formed from coupling reactions with acetylene derivatives.
Scientific Research Applications
8-Methoxyquinoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of compounds with potential anticancer and antibacterial activities.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-methoxyquinoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamide bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
8-Hydroxyquinoline-5-sulfonyl Chloride: Similar in structure but with a hydroxyl group instead of a methoxy group.
Quinoline-5-sulfonyl Chloride: Lacks the methoxy group at the 8-position.
Uniqueness: 8-Methoxyquinoline-5-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound in the synthesis of biologically active molecules .
Properties
IUPAC Name |
8-methoxyquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVKSFUNYBONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394310 | |
Record name | 8-methoxyquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90429-62-2 | |
Record name | 8-methoxyquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxyquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction described in the research paper involving 8-Methoxyquinoline-5-sulfonyl chloride?
A1: The research paper [] investigates the synthesis of N-(8-methoxy-5-quinolylsulfonyl)aziridine from this compound. The study further explores the reactions of this synthesized aziridine derivative with various secondary amines. The authors analyze the Proton Magnetic Resonance (PMR) spectra to elucidate the structures of the resulting derivatives.
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